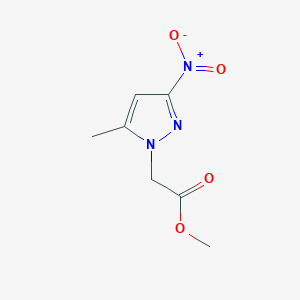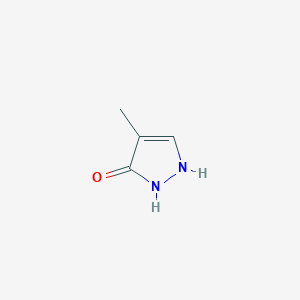![molecular formula C13H18ClNO4S3 B2562257 3-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzene-1-sulfonamide CAS No. 2415634-11-4](/img/structure/B2562257.png)
3-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a chloro-substituted benzene ring, a sulfonamide group, and a dithiepan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the chlorination of a benzene ring, followed by the introduction of the sulfonamide group. The dithiepan ring can be synthesized separately and then attached to the benzene ring through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the dithiepan ring can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Applications De Recherche Scientifique
3-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The specific pathways involved depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxybenzenesulfonamide: Lacks the chloro and dithiepan groups, making it less complex.
3-chlorobenzenesulfonamide: Similar but lacks the hydroxy and dithiepan groups.
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide: Similar but lacks the chloro and methoxy groups.
Uniqueness
3-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the chloro, methoxy, and dithiepan groups makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
3-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S3/c1-19-12-3-2-10(6-11(12)14)22(17,18)15-7-13(16)8-20-4-5-21-9-13/h2-3,6,15-16H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEYXQNUQXJPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CSCCSC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2562176.png)
![2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE](/img/structure/B2562177.png)
![[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride](/img/structure/B2562178.png)





![2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide](/img/structure/B2562190.png)
![1-Tert-butyl-3-{pyrazolo[1,5-a]pyrazin-4-yloxy}azetidine](/img/structure/B2562191.png)



![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2562197.png)
